

2-Methylcyclopentanecarboxylic Acid: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 2-Methylcyclopentanecarboxylic acid

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Introduction

2-Methylcyclopentanecarboxylic acid is a valuable chiral building block in organic synthesis, prized for its stereochemically rich cyclopentane core.^[1] This five-membered carbocyclic acid possesses two adjacent stereocenters, allowing for the existence of four distinct stereoisomers. This inherent chirality makes it a crucial starting material for the asymmetric synthesis of complex molecular architectures, particularly in the development of novel therapeutics and agrochemicals. The carboxylic acid functionality provides a versatile handle for a wide array of chemical transformations, including amidation, esterification, and reduction, further expanding its utility in the construction of diverse molecular scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of **2-methylcyclopentanecarboxylic acid** is provided in the table below.

Property	Value
Molecular Formula	C ₇ H ₁₂ O ₂
Molecular Weight	128.17 g/mol
CAS Number	5454-78-4
Appearance	Colorless to light yellow liquid
Boiling Point	183-185 °C (at 16 Torr)
Density	1.059 ± 0.06 g/cm ³ (Predicted)
pKa	4.81 ± 0.40 (Predicted)

Applications in the Synthesis of Bioactive Molecules

The unique structural features of **2-methylcyclopentanecarboxylic acid** have led to its use in the synthesis of various bioactive compounds. Its rigid cyclopentane framework can impart favorable conformational constraints to a molecule, which can be advantageous for binding to biological targets.

Synthesis of Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including arthritis and cancer. The cyclopentane ring of **2-methylcyclopentanecarboxylic acid** can serve as a scaffold to orient pharmacophoric groups in a manner that allows for potent and selective inhibition of MMPs.

While a detailed experimental protocol starting from **2-methylcyclopentanecarboxylic acid** for the synthesis of a specific MMP inhibitor is not readily available in the public domain, a general synthetic strategy can be outlined. The carboxylic acid can be coupled with various amines to generate a library of amides. Further functionalization of the cyclopentane ring or the amide nitrogen can then be performed to optimize binding to the active site of the target MMP.

Precursor for Chiral Ligands and Auxiliaries

The chiral nature of **2-methylcyclopentanecarboxylic acid** makes it an attractive precursor for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. The carboxylic acid can be converted to other functional groups, such as amines or phosphines, to generate ligands that can coordinate to transition metals and induce enantioselectivity in a variety of chemical transformations.

Experimental Protocols

While specific, detailed protocols for the direct application of **2-methylcyclopentanecarboxylic acid** as a building block in complex syntheses are not widely published, a reliable method for its own synthesis is documented. This protocol is crucial for researchers who may need to prepare this building block with specific stereochemistry or isotopic labeling.

Synthesis of 2-Methylcyclopentane-1-carboxylic Acid via Hydrogenation

A common method for the preparation of 2-methylcyclopentane-1-carboxylic acid involves the hydrogenation of its unsaturated precursor, 2-methyl-1-cyclopentene-1-carboxylic acid.

Reaction Scheme:

Materials and Reagents:

- 2-Methyl-1-cyclopentene-1-carboxylic acid
- 10% Palladium on activated charcoal (Pd/C)
- Ethanol
- Water
- Sodium hydroxide
- Hydrogen gas (H₂)

Procedure:

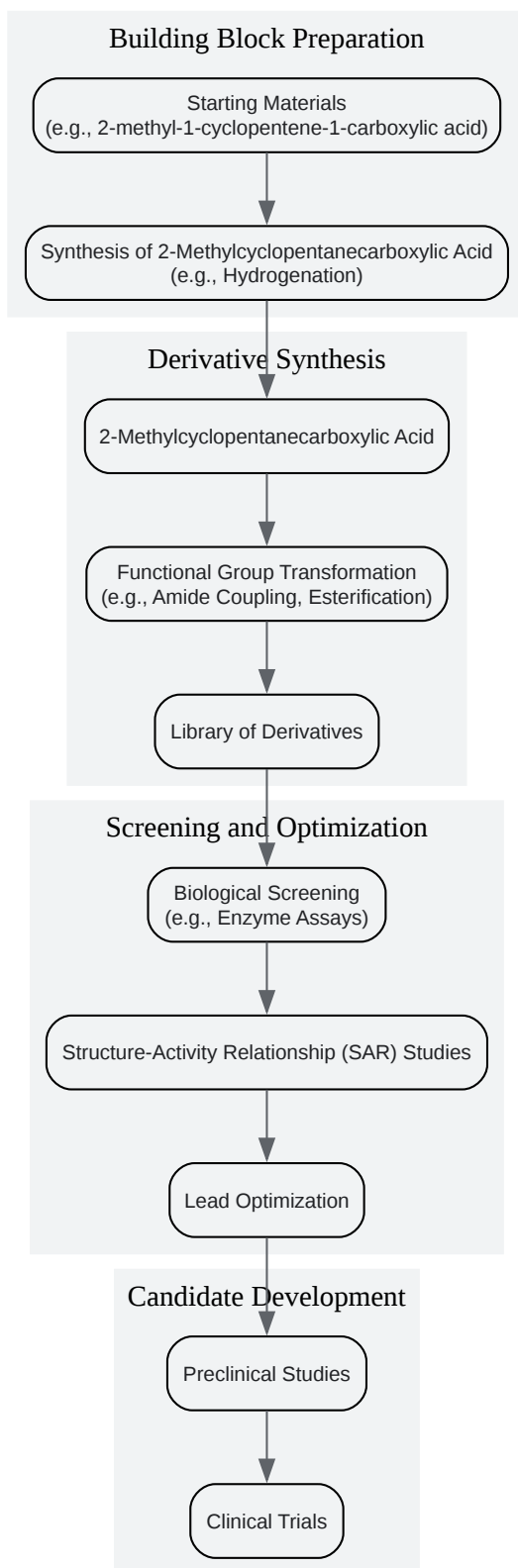
- In a suitable reaction vessel, dissolve 2-methyl-1-cyclopentene-1-carboxylic acid in a mixture of ethanol and water containing sodium hydroxide.
- Add a catalytic amount of 10% Pd/C to the solution.
- Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere at 20 °C.
- Stir the reaction mixture vigorously for 96 hours.
- Upon completion of the reaction (monitored by TLC or GC), filter the mixture to remove the Pd/C catalyst.
- Acidify the filtrate to precipitate the product.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-methylcyclopentane-1-carboxylic acid.

Quantitative Data:

Parameter	Value	Reference
Yield	94%	[2]

Logical Workflow for Utilizing 2-Methylcyclopentanecarboxylic Acid

The following diagram illustrates a general workflow for the utilization of **2-methylcyclopentanecarboxylic acid** as a building block in a drug discovery program.

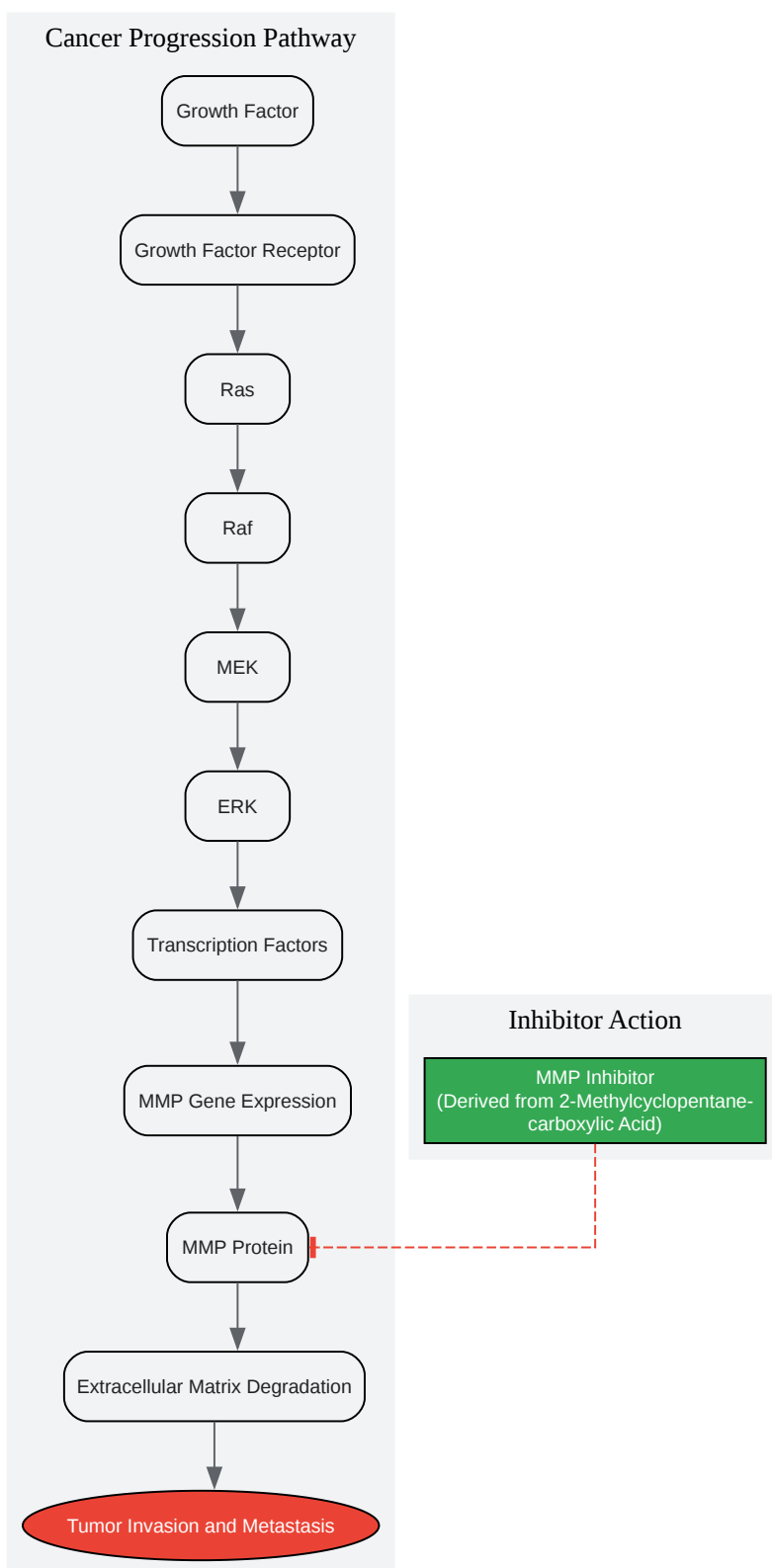


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Drug discovery workflow.

Signaling Pathway Diagram (Hypothetical)

While no specific signaling pathway is directly modulated by **2-methylcyclopentanecarboxylic acid** itself, its derivatives, such as MMP inhibitors, can interfere with pathological signaling cascades. The following diagram illustrates a hypothetical mechanism where an inhibitor derived from this building block could block a cancer-related signaling pathway.



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Hypothetical MMP inhibition.

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References

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- 2. 2-Methylcyclopentane-1-carboxylic acid [myskinrecipes.com]
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